molecular formula C10H10O3 B8779486 5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one

5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one

Cat. No. B8779486
M. Wt: 178.18 g/mol
InChI Key: RDESXHSSRWYMNY-UHFFFAOYSA-N
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Description

5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

5-(2-hydroxyethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H10O3/c11-4-3-7-1-2-9-8(5-7)6-13-10(9)12/h1-2,5,11H,3-4,6H2

InChI Key

RDESXHSSRWYMNY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)CCO)C(=O)O1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-allyl-2-benzofuran-1(3H)-one (1.53 g, 8.78 mmol) was dissolved in methanol (30 mL). THF was added to solubilize the starting material. The resulting mixture was cooled in a dry ice acetone bath (−78° C.) and ozone was bubbled into the reaction until the color of the mixture changed to orange. Nitrogen was bubbled into the reaction for one minute to remove the excess ozone. Sodium borohydride (0.65 g, 2.9 mmol) was added at −78° C., and the reaction mixture was allowed to warm to ambient temperature. The reaction mixture was concentrated part way and then taken up in ethyl acetate and water. The layers were separated and the organic layer was washed with brine, dried over magnesium sulfate, filtered, and concentrated to provide 5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one.
Quantity
1.53 g
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30 mL
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Synthesis routes and methods II

Procedure details

To a solution of 5-prop-2-en-1-yl-2-benzofuran-1(3H)-one (13.5 g, 45.2 mmol) in 200 mL DCM/MeOH (V/V=1:1) was bubbled O3 at −78° C. for 30 min, and N2 was bubbled for another 15 min at −78° C. Then 20 mL of Me2S were added, and the mixture was stirred at r.t. overnight before concentrating to dryness. The residue was dissolved in MeOH (100 mL) and then cooled to 0° C. NaBH4 (5.90 g, 155 mmol) was added in portions. The resulting mixture was stirred at 0° C. for 1 h, then quenched with citric acid (aq.) and extracted three times with EtOAc. The combined organic layers were washed with NaHCO3 (aq.) and brine, dried over anhydrous Na2SO4 and concentrated to dryness. The residue was purified via column chromatography (EtOAc/Petrol Ether=1:5) to give 5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one.
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13.5 g
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reactant
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Synthesis routes and methods III

Procedure details

5-allyl-2-benzofuran-1(3H-one (1.53 g, 8.78 mmol) was dissolved in methanol (30 mL). THF was added to solubilize the starting material. The resulting mixture was cooled in a dry ice acetone bath (−78° C.) and ozone was bubbled into the reaction until the color of the mixture changed to orange. Nitrogen was bubbled into the reaction for one minute to remove the excess ozone. Sodium borohydride (0.65 g, 2.9 mmol) was added at −78° C., and the reaction mixture was allowed to warm to ambient temperature. The reaction mixture was concentrated part way and then taken up in ethyl acetate and water. The layers were separated and the organic layer was washed with brine, dried over magnesium sulfate, filtered, and concentrated to provide the title compound.
Name
5-allyl-2-benzofuran
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1.53 g
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30 mL
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Synthesis routes and methods IV

Procedure details

5-(Prop-2-en-1-yl)-2-benzofuran-1(3H)-one (1.53 g, 8.78 mmol) was dissolved in a mixture of methanol (30 mL) with just enough THF to solubilize the starting material and was cooled to −78° C. Ozone was bubbled through the solution until the reaction mixture color changed (to orange). Then nitrogen gas was bubbled through the reaction mixture for about one min. to remove the residual ozone. Sodium borohydride (0.65 g, 17 mmol) was added and the mixture was allowed to warm to room temperature. The reaction mixture was partially concentrated then was partitioned between ethyl acetate and water. The organic layer was washed with brine, then dried over MgSO4. The crude product was purified by MPLC (silica) eluting with ethyl acetate to afford pure product. LCMS: m/z 179 (M+1)+; 1H NMR (500 MHz, CD3OD) δ 7.77 (m, 1H), 7.37-7.41 (m, 2H), 5.23 (s, 2H), 192 (m, 2H), 2.99 (m, 2H).
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1.53 g
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